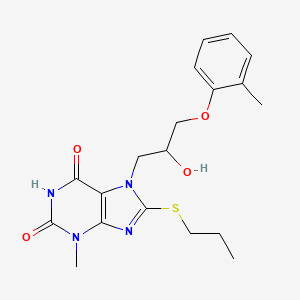

![molecular formula C25H26N6O2 B2499821 1-(2,4-dimethylphenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 887458-80-2](/img/structure/B2499821.png)

1-(2,4-dimethylphenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(2,4-dimethylphenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one" is a derivative of the pyrazolo[3,4-d]pyrimidin-4(5H)-one family. This family of compounds has been the subject of various studies due to their potential biological activities, including anti-inflammatory and anticancer properties. The compound is not directly mentioned in the provided papers, but the papers do discuss related structures and their syntheses, which can provide insights into the possible synthesis and properties of the compound of interest.

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives typically involves the reaction of amino-pyrazole carboxamides with various reagents. For instance, the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide with ethyl alcanoates in the presence of sodium ethoxide in ethanol yields 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives . Another method involves the condensation of carboxamide with aromatic aldehydes in the presence of iodine to produce 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones . These methods could potentially be adapted to synthesize the compound by incorporating the appropriate substituents at the relevant positions on the pyrazolo[3,4-d]pyrimidine ring.

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The substitution pattern on these rings is crucial for the biological activity of these compounds. For example, the introduction of various substituents at the 6-position of the pyrazolo[3,4-d]pyrimidine ring can lead to compounds with different biological activities . The molecular structure of the compound of interest would likely include a 2,4-dimethylphenyl group at the 1-position and a 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl group at the 5-position, which could influence its biological properties.

Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives are diverse and can lead to a variety of products depending on the reactants and conditions used. For example, the reaction of aminopyrazole with acetic anhydride can afford pyrazolopyrimidines, which can then be further reacted with ethyl chloroacetate to yield specific esters . Additionally, the reaction of aminopyrazole with α-cyanocinnamonitriles can give rise to pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles . These reactions demonstrate the versatility of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, melting point, and stability. For instance, the presence of a 2-phenyl group has been shown to confer anti-inflammatory properties without ulcerogenic activity, suggesting a favorable therapeutic index . The specific physical and chemical properties of the compound "1-(2,4-dimethylphenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one" would need to be determined experimentally, but its structure suggests it could have interesting biological activities.

Scientific Research Applications

Synthesis and Biological Evaluation as Anticancer Agents

A novel series of pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds showed significant cytotoxic effects against cancer cell lines, including HCT-116 and MCF-7, indicating their potential as therapeutic agents in cancer treatment. The structural modifications of these compounds have been linked to their biological activities, suggesting a structure-activity relationship that could guide the development of new anticancer drugs (Rahmouni et al., 2016).

Antimicrobial and Anticancer Potentials

Another study focused on novel pyrazole derivatives, including the synthesis of pyrazolo[4,3-d]-pyrimidine derivatives, demonstrated potential as antimicrobial and anticancer agents. These compounds exhibited higher anticancer activity compared to reference drugs and showed good to excellent antimicrobial activity, highlighting their dual-function potential in treating cancer and infections (Hafez et al., 2016).

Antitubercular Activity

Research into nitrogen-rich hybrids of homopiperazine-pyrimidine-pyrazole adducts revealed significant in vitro antitubercular activity against Mycobacterium tuberculosis strains. These compounds' design, synthesis, and evaluation underscore their potential as new therapeutic agents in the fight against tuberculosis, offering insights into the molecular basis of their activity and guiding future antitubercular drug development (Vavaiya et al., 2022).

Antibacterial and Insecticidal Applications

The synthesis of pyrimidine linked pyrazole heterocyclics demonstrated their potential for insecticidal and antibacterial applications. These compounds' biological activity was evaluated against various microorganisms and insects, indicating their utility in developing new agents for controlling pests and bacterial infections. This research highlights the versatility of pyrazolopyrimidinones in various applications, including agriculture and medicine (Deohate and Palaspagar, 2020).

properties

IUPAC Name |

1-(2,4-dimethylphenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N6O2/c1-18-8-9-22(19(2)14-18)31-24-21(15-27-31)25(33)30(17-26-24)16-23(32)29-12-10-28(11-13-29)20-6-4-3-5-7-20/h3-9,14-15,17H,10-13,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGSSVHCCLCXKPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N4CCN(CC4)C5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-dimethylphenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

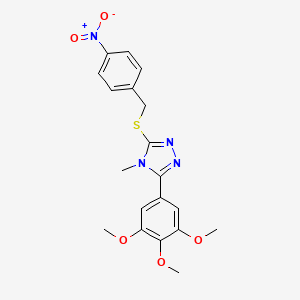

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenylethanesulfonamide](/img/structure/B2499739.png)

![S-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido](/img/structure/B2499741.png)

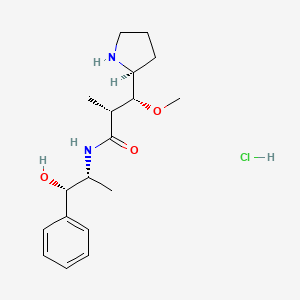

![4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-3-methyl-N-(2-methylpropyl)benzamide](/img/structure/B2499742.png)

![4-(2-chloro-4-fluorobenzyl)-2-(3,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2499743.png)

![Tert-butyl 8-(2-chloropyrimidine-5-carbonyl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2499745.png)

![7-Fluoro-2-(pyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2499746.png)

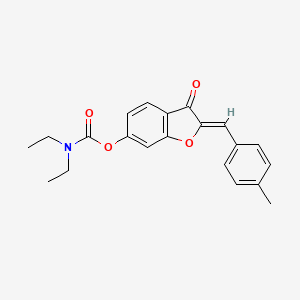

![4-(1,3-benzodioxol-5-yl)-2-(4-nitrostyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2499747.png)

![5-[2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide](/img/no-structure.png)

![3-(methoxyimino)-2-[2-(4-methylphenyl)hydrazono]-N-phenylpropanamide](/img/structure/B2499750.png)

![[(5R,5As,9R,9aR,9bR)-9,9b-dihydroxy-6,6,9a-trimethyl-1-oxo-3,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] hexanoate](/img/structure/B2499757.png)